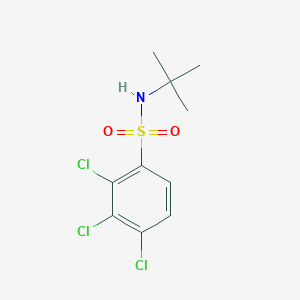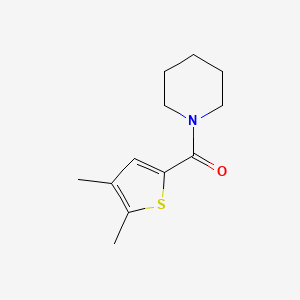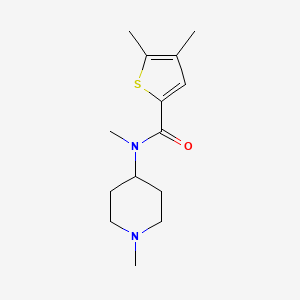![molecular formula C16H15N3O B7500272 N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (EPIC) is a chemical compound that belongs to the family of heterocyclic aromatic amines. It is a potent mutagen and carcinogen that is formed during the cooking of meat and fish at high temperatures. EPIC has been studied extensively in the field of toxicology and carcinogenesis due to its ability to induce DNA damage and cause cancer.
Mecanismo De Acción
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The primary metabolite of N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is N-hydroxy-N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide, which can be further metabolized to form DNA adducts. These adducts can lead to mutations in oncogenes and tumor suppressor genes, which can promote cancer development.
Biochemical and Physiological Effects:
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to induce DNA damage and cause cancer in animal models. It has also been linked to the development of several types of cancer in humans, including breast, prostate, and colorectal cancer. N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been shown to interfere with cell signaling pathways and induce oxidative stress, which can contribute to cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is a potent mutagen and carcinogen that can be used to study the mechanism of action of heterocyclic aromatic amines and their role in cancer development. However, due to its toxicity, it must be handled with care in the laboratory. N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also expensive to synthesize, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide research. One area of focus is the development of new chemopreventive agents that can inhibit the formation of N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide-induced DNA adducts. Another area of focus is the development of new cancer therapies that can target the signaling pathways that are disrupted by N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide. Additionally, there is a need for further research on the role of N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide in the development of different types of cancer and its interaction with other environmental factors.
Métodos De Síntesis
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is synthesized from 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) through a reaction with ethyl chloroformate. The reaction yields N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide as a white solid with a melting point of 205-207°C.
Aplicaciones Científicas De Investigación
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied in the field of toxicology and carcinogenesis. It is used as a model compound to study the mechanism of action of heterocyclic aromatic amines and their role in cancer development. N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide is also used to evaluate the efficacy of chemopreventive agents and to develop new cancer therapies.
Propiedades
IUPAC Name |
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-19(13-8-4-3-5-9-13)16(20)14-12-18-11-7-6-10-15(18)17-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMATDRURMLRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

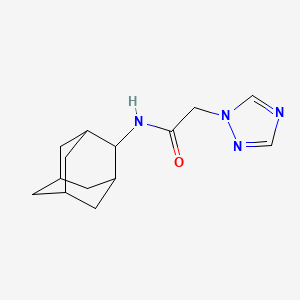
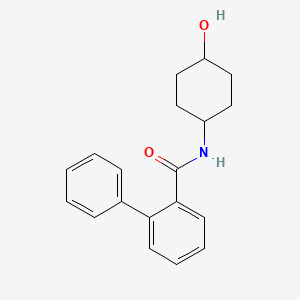

![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)

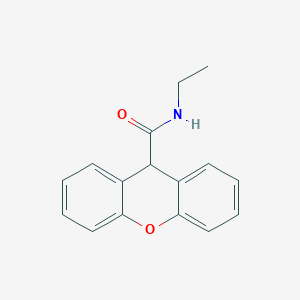
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
